REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([OH:17])(=[O:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.O1COCO[CH2:19]1.[OH-].[Na+].Cl>O>[C:11]([C:10]1[CH:14]=[C:15]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[O:16][CH2:19]2)([OH:13])=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O1COCOC1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
O1COCOC1
|
Name
|
ice
|
Quantity
|
3000 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring, in 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the temperature of 25° C
|
Type
|
ADDITION
|
Details
|
are added portionwise to the thick suspension
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
rises to about 25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
CUSTOM
|
Details
|
is observed that at 90° C.
|
Type
|
CUSTOM
|
Details
|
is brought to 120° C.
|
Type
|
WAIT
|
Details
|
the mixture is kept 10-15 minutes under these conditions, whereby
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
may rise to 135-140° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture is nevertheless heated to 130-135° C.
|
Type
|
WAIT
|
Details
|
kept 4 hours under these conditions
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The cooled mixture is poured, in about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the temperature of 25-35° C.
|
Type
|
CUSTOM
|
Details
|
To the mixture thus obtained
|
Type
|
CUSTOM
|
Details
|
to rise to 35-40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The solid is removed by filtration on a Dicalite® bed in a buchner
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
To the solution thus obtained
|
Type
|
CUSTOM
|
Details
|
the suspension thus obtained
|
Type
|
TEMPERATURE
|
Details
|
is heated to 35° C
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed 3 times with 500 ml of deionized water at 40° C
|
Type
|
ADDITION
|
Details
|
The wet product is treated with 4000 ml of warm deionized water (about 45° C.)
|
Type
|
TEMPERATURE
|
Details
|
the suspension is heated 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring at 45° C
|
Type
|
TEMPERATURE
|
Details
|
Without cooling
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C. to constant weight
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2COC(=O)C2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 (± 5) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |